FLUORESCEIN-5(6)-CARBOXAMIDOCAPROIC ACID N-SUCCINIMIDYL ESTER

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

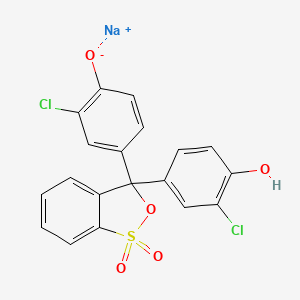

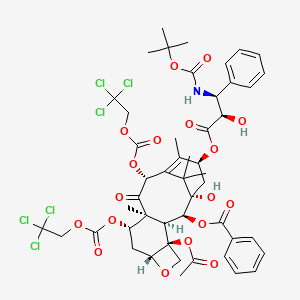

Fluorescein-5(6)-carboxamidocaproic acid N-succinimidyl ester (FAM-CAP) is a fluorescent dye used in biomedical research and in vitro diagnostics. It is a derivative of fluorescein, an organic dye used in many different applications, including medical imaging and detection of various conditions. FAM-CAP has been used in a wide range of scientific research applications, including in vivo and in vitro studies.

Scientific Research Applications

Fluorescent Labeling of Proteins

This compound is often used to prepare fluorescent derivatives of proteins . The fluorescein moiety provides a strong green fluorescence that can be detected using standard fluorescence microscopy techniques. This allows researchers to track the location and movement of the labeled proteins within cells.

Immunofluorescent Probes

The compound can be used to label antibodies for use as immunofluorescent probes . In this application, the labeled antibodies can bind to specific antigens in a sample, allowing the antigens to be visualized under a fluorescence microscope.

Oligonucleotide Labeling

It can also be used to label oligonucleotides for use as hybridization probes . These probes can be used to detect specific sequences of DNA or RNA in a sample, which is useful in genetic research and diagnostics.

Drug Tracing

The compound has been used for the preparation of a phenytoin tracer for the determination of this and other drugs in serum and plasma by fluorescence polarization immunoassay (FPIA) and laser-induced fluorescence detection . This allows for the monitoring of drug levels in a patient’s body.

Cell Biology Research

In cell biology, it is used to study cellular processes such as protein trafficking, endocytosis, and cell division . The fluorescence of the compound allows researchers to visualize these processes in real time.

Biochemical Assays

The compound is used in various biochemical assays, where its fluorescence can be used to measure enzyme activity, protein-protein interactions, and other biochemical phenomena .

Diagnostic Manufacturing

It is used in the manufacturing of diagnostic assays . These assays can be used to detect specific biomarkers in a sample, which can aid in the diagnosis of various diseases.

Hematology and Histology

In hematology and histology, it is used to stain cells and tissues, allowing for the visualization of cellular structures under a fluorescence microscope .

Mechanism of Action

Target of Action

Fluorescein-5(6)-Carboxamidocaproic Acid N-Succinimidyl Ester, also known as NHS-Fluorescein, is primarily used to label antibodies and other probes . Its primary targets are the primary amines (lysine side chains) present in these proteins .

Mode of Action

NHS-Fluorescein is activated with the N-hydroxy-succinimidyl-ester (NHS ester) functional group . This functional group reacts with primary amines at pH 7.0 to 9.0 . Compared to FITC, the NHS-ester derivative has greater specificity toward primary amines in the presence of other nucleophiles and results in a more stable linkage following labeling .

Biochemical Pathways

The biochemical pathways affected by NHS-Fluorescein are those involved in protein labeling and detection. The fluorescein moiety of the compound allows for detection in fluorescence microscopy, flow cytometry, and immunofluorescence-based assays such as Western blotting and ELISA .

Pharmacokinetics

It is soluble in dmf or dmso , which can impact its availability for reactions.

Result of Action

The result of NHS-Fluorescein’s action is the stable labeling of antibodies or other proteins with a fluorescein moiety . This allows for the detection of these proteins in various assays, including fluorescence microscopy, flow cytometry, and immunofluorescence-based assays .

Action Environment

The action of NHS-Fluorescein can be influenced by environmental factors such as pH and the presence of other nucleophiles . The reaction of NHS-Fluorescein with primary amines occurs at pH 7.0 to 9.0 . Additionally, the presence of other nucleophiles can impact the specificity of NHS-Fluorescein for primary amines .

properties

| { "Design of the Synthesis Pathway": "The synthesis of FLUORESCEIN-5(6)-CARBOXAMIDOCAPROIC ACID N-SUCCINIMIDYL ESTER can be achieved through the reaction of fluorescein-5(6)-carboxylic acid with N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) in the presence of 6-aminocaproic acid. The resulting intermediate can then be reacted with succinic anhydride to form the final product.", "Starting Materials": [ "Fluorescein-5(6)-carboxylic acid", "N-hydroxysuccinimide (NHS)", "N,N'-dicyclohexylcarbodiimide (DCC)", "6-aminocaproic acid", "Succinic anhydride" ], "Reaction": [ "Step 1: Dissolve fluorescein-5(6)-carboxylic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in dry DMF.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (1.1 eq) and 6-aminocaproic acid (1.2 eq) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea precipitate.", "Step 4: Concentrate the filtrate under reduced pressure and purify the resulting intermediate by column chromatography.", "Step 5: Dissolve the intermediate in dry DMF and add succinic anhydride (1.2 eq).", "Step 6: Stir the reaction mixture at room temperature for 24 hours.", "Step 7: Purify the final product by column chromatography and obtain the desired FLUORESCEIN-5(6)-CARBOXAMIDOCAPROIC ACID N-SUCCINIMIDYL ESTER." ] } | |

CAS RN |

114616-31-8 |

Product Name |

FLUORESCEIN-5(6)-CARBOXAMIDOCAPROIC ACID N-SUCCINIMIDYL ESTER |

Molecular Formula |

C31H26N2O10 |

Molecular Weight |

586.55 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-[(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)oxy]ethanone](/img/structure/B1142339.png)

![Pyridine, 3-[(1Z)-2-bromoethenyl]-(9CI)](/img/structure/B1142351.png)